molecular formula C19H22N6OS B2949510 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251710-41-4

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Katalognummer: B2949510
CAS-Nummer: 1251710-41-4
Molekulargewicht: 382.49
InChI-Schlüssel: ZVVISKMDYNOVDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. This pyridazine ring is linked via a piperazine group to a thiophene-2-yl ethanone unit. The structural complexity arises from the combination of heterocyclic systems (pyridazine, pyrazole, thiophene) and a flexible piperazine linker, which may enhance binding interactions in pharmacological contexts. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs are commonly associated with antitumor, antimicrobial, and kinase inhibitory activities .

Eigenschaften

IUPAC Name

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-14-12-15(2)25(22-14)18-6-5-17(20-21-18)23-7-9-24(10-8-23)19(26)13-16-4-3-11-27-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVISKMDYNOVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule featuring multiple functional groups, including pyrazole and pyridazine rings. Its unique structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N6O4C_{25}H_{26}N_{6}O_{4} with a molecular weight of approximately 474.5 g/mol. The structural complexity rating is 664. The presence of multiple heterocycles indicates diverse interactions with biological targets.

The exact mechanism of action for this compound is still under investigation. However, based on its structural similarities to other bioactive compounds, it is hypothesized that it may interact with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with neurotransmitter or hormone receptors.
  • Ion Channels : Possible effects on ion channel activity.

The compound is expected to engage in non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic rings.

Pharmacokinetics

Currently, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound remains largely unknown. Understanding these properties is crucial for determining its bioavailability and therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyridazine exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that certain pyrazolylpyridazine derivatives were capable of inducing apoptosis in various cancer cell lines through modulation of specific signaling pathways .

Neuropharmacological Effects

Given the presence of piperazine rings, there is potential for neuropharmacological activity. Piperazine derivatives are known to exhibit anxiolytic and antipsychotic effects by modulating neurotransmitter systems . Future studies could explore these avenues for the compound under discussion.

Case Studies

  • Anticancer Study : A study focused on a series of pyrazole derivatives showed that compounds with similar structures to our target exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Neuropharmacological Research : Investigations into piperazine-containing compounds revealed significant anxiolytic effects in animal models when administered at specific dosages .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound C₂₀H₂₃N₇OS (estimated) ~435.5 Pyridazine, dimethylpyrazole, thiophene C=O stretch ~1700–1720 cm⁻¹ (estimated)
Compound 7b C₂₈H₂₂N₆O₂S₂ 538.64 Bis-pyrazole, thienothiophene δ 185.0 (¹³C-NMR, C=O)
Compound 10 C₃₄H₂₀N₈S₂ 604.71 Pyrazolopyrimidine, cyanide δ 118.2 (¹³C-NMR, CN)
Compound C₂₁H₂₃N₃O₂S 381.49 Dihydropyrazole, hydroxyphenyl
Compound C₁₆H₁₇N₇OS 355.40 Triazole, pyridazine
Compound C₁₉H₁₉FN₄O₂S 386.40 Imidazothiazole, 4-fluorophenyl

Key Observations

  • Substituent Effects : Dimethylpyrazole in the target compound likely improves steric hindrance and lipophilicity compared to triazole or tetrazole derivatives .
  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enhance solubility and metal coordination capabilities .
  • Thiophene vs. Thienothiophene: The simpler thiophene in the target compound may reduce synthetic complexity compared to thienothiophene systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.